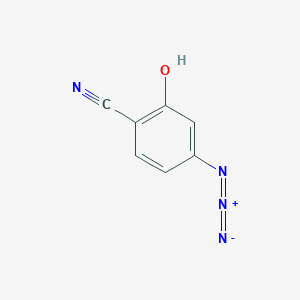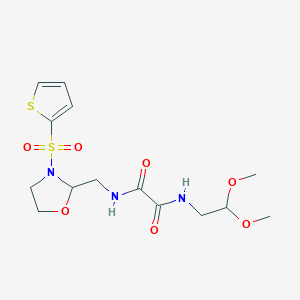![molecular formula C12H9NO4S2 B2766953 2-(4-methoxyphenyl)thieno[2,3-d]isothiazol-3(2H)-one 1,1-dioxide CAS No. 946293-88-5](/img/structure/B2766953.png)
2-(4-methoxyphenyl)thieno[2,3-d]isothiazol-3(2H)-one 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isothiazole, or 1,2-thiazole, is an organic compound with the formula (CH)3S(N). The ring is unsaturated and features an S-N bond . The isomeric thiazole, where the S and N are not directly bonded, is far more common . Isothiazones are produced by oxidation of enamine-thiones . The ring structure of isothiazole is incorporated into larger compounds with biological activity such as the pharmaceutical drugs ziprasidone and perospirone .
Synthesis Analysis
2,3-Disubstituted thiophens containing a sulphur function (SH, SMe, or SCN) and a carbonyl group (CHO or Ac) have been prepared and converted into thieno[2,3-d or 3,2-d]isothiazoles . Methods used to prepare 1,2-benzisothiazoles are often inapplicable in the thiophen series .Molecular Structure Analysis
The molecular structure of isothiazole consists of a five-membered ring with three carbon atoms, one nitrogen atom, and one sulfur atom . The ring is unsaturated and features an S-N bond .Chemical Reactions Analysis
Isothiazones are produced by oxidation of enamine-thiones . In the synthesis of thieno[2,3-d or 3,2-d]isothiazoles, various reactions are involved, including cyclization and selective S-alkylation .Physical And Chemical Properties Analysis
Isothiazole has a molar mass of 85.12 g·mol −1 and a boiling point of 114 °C . The acidity (pKa) of the conjugate acid is -0.5 .Applications De Recherche Scientifique
Corrosion Inhibition
One significant application of derivatives of this compound is in the field of corrosion inhibition. A study demonstrated the synthesis of a novel triazole-based compound with high efficiency in protecting mild steel against corrosion in corrosive environments. The synthesized compound showed superior inhibition efficiency, fitting well to the Langmuir isotherm model, highlighting its potential as a corrosion inhibitor (Al-amiery et al., 2020).
Synthesis and Chemical Reactions
Research has focused on the synthesis and reactions of derivatives of this compound, exploring their potential in creating novel chemical structures. For instance, the cycloaddition of azides to isothiazole dioxides has led to the synthesis of thiadiazabicyclo[3.1.0]hexene derivatives and their thermal rearrangement to thiazete dioxides, 1,2,6-thiadiazine dioxides, and pyrazoles. This demonstrates the compound's versatility in synthetic chemistry for generating compounds with potentially useful properties (Clerici et al., 1996).
Molecular and Electronic Analysis
Another research application involves the molecular and electronic analysis of derivatives of this compound. A study on heterocyclic 3-substituted-4-(3-methyl-2-thienylmethyleneamino)-4,5-dihydro-1H-1,2,4-triazol-5-ones, derived from the reaction with 3-methylthiophene-2-carbaldehyde, provided insights into geometric parameters, electronic, nonlinear optical properties, and spectroscopic properties. These analyses offer a deeper understanding of the electronic properties and potential applications of these compounds in various fields, such as materials science (Beytur & Avinca, 2021).
Photovoltaic Devices
Furthermore, thienyl analogs related to this compound have been explored for their application in bulk heterojunction photovoltaic devices. The modification aimed at improving miscibility with polythiophene donors demonstrates the potential of this compound's derivatives in optimizing the morphology and performance of solar cell devices (Popescu et al., 2006).
Organic Field-Effect Transistors
Derivatives of 2-(4-methoxyphenyl)thieno[2,3-d]isothiazol-3(2H)-one 1,1-dioxide have also been investigated for their use in organic field-effect transistors (OFETs). The synthesis and application of 2,6-diaryl-substituted naphtho[1,8-bc:5,4-b'c']dithiophene derivatives as active layers in OFETs reveal promising p-type FET characteristics, showcasing the potential of this compound in the development of high-performance semiconductors (Takimiya et al., 2005).
Mécanisme D'action
Mode of Action
It is known that thiazole derivatives, which this compound is a part of, have diverse biological activities . They can act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . The specific interactions with its targets and the resulting changes would depend on the specific biological context and the nature of the target.
Biochemical Pathways
Thiazole derivatives are known to interact with a variety of enzymes and receptors, thus affecting multiple biochemical pathways .
Result of Action
Thiazole derivatives are known to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Propriétés
IUPAC Name |
2-(4-methoxyphenyl)-1,1-dioxothieno[2,3-d][1,2]thiazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO4S2/c1-17-9-4-2-8(3-5-9)13-12(14)11-10(6-7-18-11)19(13,15)16/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHHPQGSYMRCOFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=C(S2(=O)=O)C=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(benzylthio)-5-(3-hydroxyphenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/no-structure.png)

![2-Chloro-1-[4-(naphthalene-2-carbonyl)piperazin-1-yl]propan-1-one](/img/structure/B2766877.png)
![4-amino-5-[(2,5-dichlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2766878.png)



![2-(8-methoxy-6-methyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2766886.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2766887.png)
![(E)-N-(6-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2766888.png)
![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-phenylethanesulfonamide](/img/structure/B2766889.png)
![(E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2766893.png)